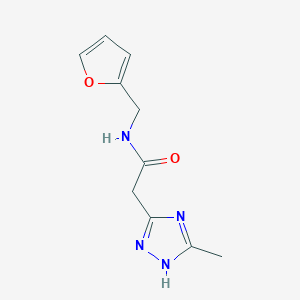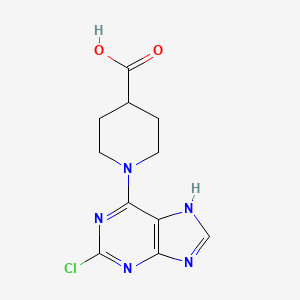![molecular formula C15H12N4O2S B2730564 6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2060497-94-9](/img/structure/B2730564.png)
6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide” belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For example, it might be involved in the construction of novel heterocyclic compound libraries with potential biological activities .科学的研究の応用
Synthesis and Chemical Properties
- Research has led to the synthesis of novel pyrido and thieno derivatives, highlighting the compound's versatility in forming fused systems with potential biological activities. One study detailed the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, underscoring the chemical reactivity and potential for creating diverse molecular structures with significant biological relevance (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).
Applications in Medicinal Chemistry
- Another study synthesized 1,2,3,4‐tetrahydropyrimidine‐2‐thione and their derivatives, illustrating the compound's utility in developing new chemical entities that could have pharmacological applications (A. Fadda, S. Bondock, A. Khalil, & E. Tawfik, 2013).
Potential Biological Activities
- The synthesis and evaluation of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety were explored, indicating these compounds' expected hypertensive activity, suggesting their potential use in developing new therapeutic agents (N. Kumar & Uday C. Mashelker, 2007).
Antimicrobial and Antifungal Applications
- Novel imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines were synthesized, with some compounds exhibiting antimicrobial activities. This suggests the chemical framework's potential in developing new antimicrobial agents (L. Peterlin-Mašič, Mateja Malešič, M. Breznik, & A. Krbavčič, 2000).
Material Science Applications
- Studies on the luminescence sensitization of lanthanide ions by capping ligand-bound ZnS nanoparticles indicate the compound's utility in material science, particularly in enhancing photophysical properties for potential applications in sensors and optoelectronic devices (Rodney A. Tigaa, Gary J Lucas, & A. de Bettencourt-Dias, 2017).
将来の方向性
The compound could be further explored for its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that the compound “6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide” might also have potential anti-fibrotic activities and could be developed into novel anti-fibrotic drugs .
特性
IUPAC Name |
6-(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-8-12(11-3-2-10(13(16)20)14(21)19-11)22-15(18-8)9-4-6-17-7-5-9/h2-7H,1H3,(H2,16,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGXHOGNNNKAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C3=CC=C(C(=O)N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans](/img/structure/B2730488.png)






![N-(1-cyano-1-cyclopropylethyl)-2-{4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2730501.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2730502.png)
